molecular formula C14H12FNNaO3 B593379 Flumequine sodium CAS No. 42835-68-7

Flumequine sodium

Cat. No.: B593379
CAS No.: 42835-68-7
M. Wt: 284.242
InChI Key: NNPBLQQHZMNNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flumequine sodium is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is primarily used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It was initially used in veterinary medicine for treating enteric infections in animals such as cattle, swine, chickens, and fish .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flumequine sodium is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core quinolone structure, followed by the introduction of a fluorine atom at the C6 position. The final step involves the conversion of the quinolone derivative to its sodium salt form. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, crystallization of the final product, and quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Flumequine sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Flumequine sodium has a wide range of scientific research applications, including:

Mechanism of Action

Flumequine sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death. The molecular targets and pathways involved in this mechanism include the binding of this compound to the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Flumequine sodium is compared with other fluoroquinolone antibiotics such as ciprofloxacin, enrofloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, this compound is unique in its specific structural features and spectrum of activity. It was one of the first fluoroquinolones to be developed and has been used extensively in veterinary medicine .

List of Similar Compounds

  • Ciprofloxacin
  • Enrofloxacin
  • Norfloxacin
  • Ofloxacin
  • Levofloxacin

Each of these compounds has unique pharmacokinetic properties and clinical applications, making them suitable for different types of bacterial infections .

Properties

InChI

InChI=1S/C14H12FNO3.Na/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19;/h4-7H,2-3H2,1H3,(H,18,19);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBLQQHZMNNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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